tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 5-fluoro-1,9-diazaspiro[55]undecane-9-carboxylate is a chemical compound with the molecular formula C14H25FN2O2 It is a spirocyclic compound, which means it contains a unique structural feature where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a starting material. Under an argon atmosphere, wet palladium on carbon (Pd/C) is added to the starting material in a tetrahydrofuran (THF) solution. The reaction is stirred at 40°C for 40 hours under 45 psi of hydrogen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a common reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Similar in structure but lacks the fluorine atom.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Another spirocyclic compound with different functional groups.
Uniqueness
The presence of the fluorine atom in tert-Butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate imparts unique chemical properties, such as increased stability and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H25FN2O2 |
---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-6-14(7-10-17)11(15)5-4-8-16-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
JJTDCLKOBJYXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCN2)F |
Origin of Product |
United States |
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